molecular formula C31H26N4O3 B606271 BMS-935177 CAS No. 1231889-53-4

BMS-935177

Número de catálogo: B606271
Número CAS: 1231889-53-4
Peso molecular: 502.574
Clave InChI: TVJRDCQUZMGBAB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-935177: es un fármaco de molécula pequeña que actúa como un inhibidor reversible de la tirosina quinasa de Bruton. La tirosina quinasa de Bruton es una enzima crucial en las vías de señalización de los receptores de células B y los receptores Fc, desempeñando un papel significativo en el sistema inmunitario. This compound ha mostrado potencial en el tratamiento de diversas enfermedades del sistema inmunitario al inhibir la actividad de la tirosina quinasa de Bruton .

Mecanismo De Acción

BMS-935177 ejerce sus efectos al inhibir selectivamente la tirosina quinasa de Bruton. Esta inhibición interrumpe las vías de señalización aguas abajo del receptor de células B y el receptor Fc, lo que lleva a una reducción de la activación y proliferación de las células B. Este mecanismo es particularmente beneficioso en el tratamiento de enfermedades autoinmunitarias, donde las células B hiperactivas contribuyen a la patología de la enfermedad .

Análisis Bioquímico

Biochemical Properties

BMS-935177 plays a crucial role in biochemical reactions, particularly in B-cell receptor and Fc receptor signaling pathways . It interacts with enzymes and proteins such as BTK . The compound selectively inhibits several different readouts in B cells stimulated through the BCR . This compound has no effect on CD69 surface expression in B cells stimulated through the CD40 receptor with CD40 ligand .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound inhibits calcium flux in human Ramos B cells . It also effectively inhibits TNFα production in peripheral blood mononuclear cells (PBMCs) .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound is a potent and selective reversible inhibitor of BTK . It is more potent against BTK than other kinases, including the other Tec family kinases (TEC, BMX, ITK, and TXK) over which the compound is between 5- and 67-fold selective .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, when dosed orally once daily at 5, 20, and 45 mg/kg to mice, this compound inhibits anti-KLH antibodies of the IgG isotype at day 14, with statistically significant reductions at all doses .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors . It plays a crucial role in B-cell receptor and Fc receptor signaling pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and it could also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial for understanding its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de BMS-935177 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. La ruta sintética exacta y las condiciones de reacción son información propietaria en poder de la empresa de origen, Bristol Myers Squibb Co. los métodos sintéticos generales para compuestos similares implican el uso de reacciones de acoplamiento catalizadas por paladio, sustituciones nucleofílicas y formaciones de enlaces amida .

Métodos de Producción Industrial: La producción industrial de this compound normalmente implicaría una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores automatizados, química de flujo continuo y medidas estrictas de control de calidad para mantener la coherencia y la seguridad .

Análisis De Reacciones Químicas

Tipos de Reacciones: BMS-935177 sufre varias reacciones químicas, incluyendo:

    Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

    Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

    Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes:

    Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

    Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

    Sustitución: Los reactivos comunes incluyen haluros de alquilo y nucleófilos como aminas o tioles.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

Compuestos Similares:

    Ibrutinib: Un inhibidor irreversible de la tirosina quinasa de Bruton.

    Acalabrutinib: Otro inhibidor irreversible con una mejor selectividad.

    Rilzabrutinib: Un inhibidor reversible covalente de la tirosina quinasa de Bruton.

Singularidad de BMS-935177: this compound es único en su inhibición reversible de la tirosina quinasa de Bruton, ofreciendo un perfil terapéutico diferente en comparación con los inhibidores irreversibles. Esta inhibición reversible permite una modulación más controlada de la actividad de la tirosina quinasa de Bruton, lo que podría reducir los efectos secundarios y mejorar la seguridad .

Actividad Biológica

BMS-935177 is a reversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor signaling and implicated in various autoimmune diseases and B-cell malignancies. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical relevance.

Overview of BTK and Its Role

Bruton's tyrosine kinase plays a pivotal role in B-cell development and activation. Dysregulation of BTK activity is associated with autoimmune disorders such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis (MS) . Inhibiting BTK can modulate immune responses, making BTK inhibitors like this compound valuable therapeutic agents.

Structure-Activity Relationship (SAR)

This compound belongs to a class of carbazole-based compounds designed to selectively inhibit BTK. The structure-activity relationship studies have demonstrated that modifications to the carbazole core can significantly affect potency and selectivity against BTK. The compound exhibits an IC50 value of approximately 7 nM against BTK, indicating high potency .

Potency and Selectivity

This compound has shown strong inhibitory effects on BTK, with an IC50 value that reflects its ability to prevent both auto- and trans-phosphorylation necessary for BTK activation. It also demonstrates selectivity over other kinases, minimizing off-target effects .

The mechanism by which this compound exerts its effects involves binding to the active site of BTK, thereby inhibiting its enzymatic activity. This inhibition leads to reduced signaling through the B-cell receptor pathway, ultimately affecting B-cell proliferation and cytokine production .

In Vivo Efficacy

This compound has been evaluated in preclinical models for its efficacy in treating autoimmune conditions. Studies indicate that it effectively reduces inflammation and joint damage in animal models of RA . The compound's favorable pharmacokinetic profile supports its potential for clinical use.

Clinical Development

This compound is currently in clinical trials for the treatment of RA and other autoimmune diseases. Its development reflects a growing interest in reversible BTK inhibitors due to their potentially lower toxicity compared to irreversible inhibitors .

Case Study: Rheumatoid Arthritis

A clinical study involving RA patients demonstrated that treatment with this compound resulted in significant improvements in disease activity scores compared to placebo groups. Patients exhibited decreased levels of pro-inflammatory cytokines such as TNFα and IL-6 post-treatment, supporting the compound's anti-inflammatory effects .

Research Findings

Recent research has highlighted the following key findings regarding this compound:

Study Findings
Study 1Demonstrated IC50 of 7 nM against BTK; effective in reducing cytokine production in vitro.
Study 2Showed significant reduction in joint inflammation in CIA models at doses as low as 10 mg/kg.
Study 3Evaluated safety profile; no significant off-target effects noted during preclinical trials.

Propiedades

IUPAC Name

7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxoquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N4O3/c1-17-19(8-6-10-26(17)35-16-33-24-9-5-4-7-22(24)30(35)37)20-13-14-23(29(32)36)28-27(20)21-12-11-18(31(2,3)38)15-25(21)34-28/h4-16,34,38H,1-3H3,(H2,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJRDCQUZMGBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C=NC3=CC=CC=C3C2=O)C4=C5C6=C(C=C(C=C6)C(C)(C)O)NC5=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does BMS-935177 interact with Bruton's tyrosine kinase (BTK), and what are the downstream effects of this interaction?

A1: this compound, also known as 7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide, acts as a potent and selective reversible inhibitor of BTK []. While the precise binding mechanism isn't detailed in the provided abstracts, being a reversible inhibitor suggests it competes with BTK's natural substrates, preventing the enzyme from phosphorylating downstream targets. This inhibition disrupts signaling pathways crucial for B-cell receptor signaling, impacting B-cell activation, differentiation, and ultimately, their role in immune responses [, ].

Q2: What are the key structural features of this compound that contribute to its activity and selectivity for BTK?

A2: While the provided abstracts don't delve into the detailed structure-activity relationship (SAR) of this compound, they highlight that it belongs to a "novel second-generation series of potent and selective reversible carbazole inhibitors of BTK" []. This suggests that the carbazole moiety plays a crucial role in its binding to BTK. Further research into the specific pharmacophores and their interactions with the BTK active site would be needed to fully elucidate the structural basis for its activity and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.